molecular formula C43H86O4 B1194328 1-Dodecyl 2,3-ditetradecyloxypropionate CAS No. 79368-80-2

1-Dodecyl 2,3-ditetradecyloxypropionate

Cat. No.: B1194328
CAS No.: 79368-80-2
M. Wt: 667.1 g/mol
InChI Key: KYQHRLDDRVZEAO-UHFFFAOYSA-N
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Description

1-Dodecyl 2,3-ditetradecyloxypropionate is a synthetic ester compound characterized by a propionate backbone substituted with a dodecyl (C₁₂) group and two tetradecyloxy (C₁₄) chains. The absence of a specific CAS number or direct experimental data in the evidence necessitates inferred analysis based on structural parallels.

Properties

CAS No.

79368-80-2

Molecular Formula

C43H86O4

Molecular Weight

667.1 g/mol

IUPAC Name

dodecyl 2,3-di(tetradecoxy)propanoate

InChI

InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-24-26-29-32-35-38-45-41-42(43(44)47-40-37-34-31-27-21-18-15-12-9-6-3)46-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3

InChI Key

KYQHRLDDRVZEAO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCC

Synonyms

1-dodecyl 2,3-ditetradecyloxypropionate
2,3-ditetradecyloxypropionic acid 1-dodecyl ester
2,3-DTP-1-D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Dodecyl 2,3-ditetradecyloxypropionate with structurally or functionally related esters, derived from available evidence:

Compound Name CAS Number Molecular Formula Key Structural Features Applications Key Properties
This compound Not listed C₃₉H₇₆O₅ (inferred) C₁₂ alkyl, two C₁₄ alkoxy chains Hypothesized: Surfactant, lubricant High hydrophobicity, low water solubility
Glyceryl Monooleate 111-03-5 C₂₁H₄₀O₄ Monoester with C₁₈ unsaturated chain Food emulsifier, cosmetics Moderate viscosity, amphiphilic
Dihexyl Azelate 109-31-9 C₂₁H₄₀O₄ Diester with two C₆ alkyl chains Plasticizer, lubricant additive Low volatility, thermal stability
Nonanedioic Acid, 1-Dodecyl Ester 94109-08-7 C₂₁H₄₀O₄ Monoester with C₁₂ alkyl chain Industrial lubricant, coatings High melting point, rigid structure

Key Findings:

Chain Length and Hydrophobicity: The dodecyl and tetradecyloxy chains in this compound likely enhance its hydrophobicity compared to shorter-chain analogs like dihexyl azelate (C₆ chains). This property aligns with trends observed in nonanedioic acid esters, where longer alkyl chains reduce water solubility . Glyceryl monooleate, despite having a longer C₁₈ chain, exhibits amphiphilicity due to its unsaturated oleate group, contrasting with the fully saturated hydrophobic chains of the target compound.

Thermal and Mechanical Stability: Dihexyl azelate’s stability as a plasticizer suggests that branching and diester configurations improve thermal resistance. However, the monoester structure of this compound may limit its plasticizing efficacy, favoring surfactant or lubricant roles instead .

Synthetic and Analytical Challenges :

  • The detection methods for polyquaternium polymers using 1-dodecyl sulfate () highlight the importance of ion-exchange techniques for studying surfactant interactions. Similar approaches could be adapted to analyze this compound’s binding behavior, though its larger size may complicate membrane-based assays .

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